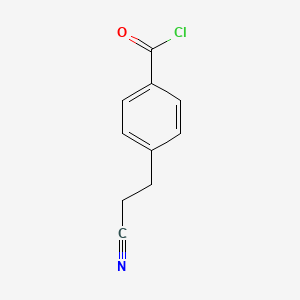

4-(2-Cyanoethyl)benzoyl chloride

Descripción

4-(2-Cyanoethyl)benzoyl chloride is a benzoyl chloride derivative featuring a 2-cyanoethyl substituent at the para position of the aromatic ring. The cyano group (-CN) is a strong electron-withdrawing moiety, enhancing the electrophilicity of the carbonyl carbon, which increases reactivity in nucleophilic acyl substitution reactions.

Propiedades

Número CAS |

55584-02-6 |

|---|---|

Fórmula molecular |

C10H8ClNO |

Peso molecular |

193.63 g/mol |

Nombre IUPAC |

4-(2-cyanoethyl)benzoyl chloride |

InChI |

InChI=1S/C10H8ClNO/c11-10(13)9-5-3-8(4-6-9)2-1-7-12/h3-6H,1-2H2 |

Clave InChI |

ANSKQCODDFHESP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCC#N)C(=O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations:

Electronic Effects: The cyanoethyl group in 4-(2-Cyanoethyl)benzoyl chloride is more electron-withdrawing than methylthio () or thienyl () groups, leading to higher carbonyl reactivity. This contrasts with 4-(Methylthio)benzoyl chloride, where the sulfur atom donates electron density, reducing electrophilicity . Sulfonamido () and halogenated benzyloxy () substituents also exhibit electron-withdrawing effects, though sulfonamido adds steric bulk.

Molecular Weight and Solubility: The cyanoethyl derivative has a moderate molecular weight (193.45 g/mol), lower than halogenated or sulfonamido analogs. This may improve solubility in polar solvents compared to bulkier derivatives like the aminoalkoxy compound ().

Applications :

- Halogenated Derivatives (): Preferred in drug synthesis due to enhanced metabolic stability and lipophilicity.

- Thienyl Derivatives (): Used in conductive polymers or optoelectronics due to aromatic conjugation.

- Methylthio Derivatives (): Serve as photoinitiators and thiol probes, leveraging sulfur’s redox activity.

Research Findings and Implications

- Reactivity Trends: Electron-withdrawing substituents (e.g., cyano, sulfonamido) accelerate nucleophilic acyl substitution, making these compounds ideal for synthesizing amides, esters, or heterocycles. For example, 4-(p-Toluene Sulfonamido) benzoyl chloride reacts efficiently with potassium isothiocyanate to form isothiocyanate derivatives .

- Pharmaceutical Relevance: Aminoalkoxy and halogenated benzoyl chlorides (Evidences 2, 4) are patented for bioactive molecule synthesis, suggesting that the cyanoethyl analog could similarly serve in prodrug design or kinase inhibitor development.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.